molecular formula C14H13Cl2N5O B11298443 N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11298443
M. Wt: 338.2 g/mol
InChI Key: IBFHVDYHGJUJBI-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring substituted with an ethyl group at the 2-position and a furylmethyl group bearing a 3,5-dichlorophenyl moiety. The 3,5-dichlorophenyl group is known for enhancing lipophilicity and binding affinity in medicinal chemistry, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C14H13Cl2N5O

Molecular Weight

338.2 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C14H13Cl2N5O/c1-2-21-19-14(18-20-21)17-8-12-3-4-13(22-12)9-5-10(15)7-11(16)6-9/h3-7H,2,8H2,1H3,(H,17,19)

InChI Key

IBFHVDYHGJUJBI-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity . The 3,5-dichlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrazole core distinguishes it from oxadiazole () and pyrimidine () derivatives. Tetrazoles are often preferred in drug design for their bioisosteric replacement of carboxylic acids .
  • Substituent position matters: The 3,5-dichlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl in oxadiazole derivatives (), which may alter steric and electronic interactions with biological targets.
Table 2: Pharmacological and Toxicological Data
Compound Class Biological Activity Toxicity Profile Reference
Tetrazole derivatives Anticancer (e.g., liver-specific IC₅₀ = 2.46 µg/mL) Not reported in evidence
Oxadiazole derivatives Anticancer (Hep-G2 selective) Low nephrotoxicity (inferred from design)
N-(3,5-Dichlorophenyl)succinimide No therapeutic activity reported Severe nephrotoxicity (proximal tubule damage)
Pyrimidine derivatives Structural studies only No toxicity data provided

Key Observations :

  • The 3,5-dichlorophenyl group is associated with nephrotoxicity in N-(3,5-dichlorophenyl)succinimide (), suggesting that even minor structural changes (e.g., tetrazole vs. succinimide) can mitigate or exacerbate toxicity.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) Water Solubility (pH 7.4) LogP (Predicted) Reference
Target Tetrazole Compound ~350 (estimated) Low (similar to analogs) ~3.5
N-(3-chloro-4-ethoxy-5-methoxyphenyl)methyl-1-methyltetrazol-5-amine 317.4 42.1 µg/mL Not reported
5,5’-Bis-(1H-tetrazolyl)amine monohydrate 160 (anhydrous) High (aqueous synthesis) Low

Key Observations :

  • Low water solubility (e.g., 42.1 µg/mL in ) is a common limitation for tetrazole derivatives, necessitating formulation optimization.

Biological Activity

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, summarizing key findings and presenting data in tabular form.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H16Cl2N4O
  • Molecular Weight : 353.23 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against standard and clinical strains. The results showed that some compounds demonstrated comparable efficacy to established antibiotics such as penicillin and ampicillin.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound IDMIC (µg/mL)Activity Against
Compound 64S. epidermidis
Compound 18S. aureus
Compound 216Klebsiella pneumoniae

In particular, compound 6 was highlighted for its ability to inhibit growth in several strains of Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) as low as 4 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments were performed using the MTT assay on human cancer cell lines. The results indicated that many derivatives of this compound were non-cytotoxic against normal cell lines while exhibiting varying degrees of cytotoxicity against cancerous cell lines. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
HaCaT (normal)>100Non-cytotoxic
MCF7 (breast)25Moderate cytotoxicity
A549 (lung)30Moderate cytotoxicity

The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Further studies are warranted to elucidate these mechanisms fully.

Case Studies

Several case studies have documented the effectiveness of tetrazole derivatives in treating infections caused by resistant bacterial strains. One notable study reported on a clinical isolate of S. epidermidis that was particularly susceptible to the compound, showcasing its potential as a treatment option for antibiotic-resistant infections .

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